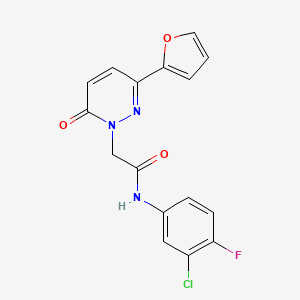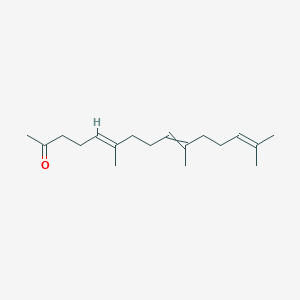
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is an organic compound with the molecular formula C18H30O It is characterized by the presence of three conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one typically involves the use of organic synthesis techniques. One common method includes the aldol condensation reaction, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one exerts its effects involves interactions with various molecular targets and pathways. The conjugated double bonds and ketone group allow it to participate in electron transfer reactions, which can influence biological processes. Additionally, its structure enables it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.
(5E,9E)-6,10,14-trimethylpentadeca-5,9,13-trienenitrile: This compound contains a nitrile group, which imparts different chemical properties.
(5E,9E)-6,10,14-trimethylpentadeca-5,9-diene-2,13-dione: This compound has two ketone groups and fewer double bonds.
Uniqueness
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group
Properties
Molecular Formula |
C18H30O |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(5E)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11?,17-13+ |
InChI Key |
LTUMRKDLVGQMJU-ACJRHICRSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC/C(=C/CCC(=O)C)/C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


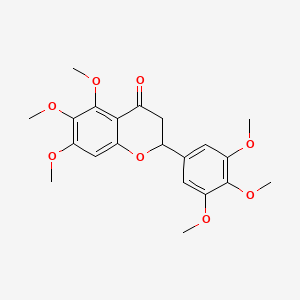
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
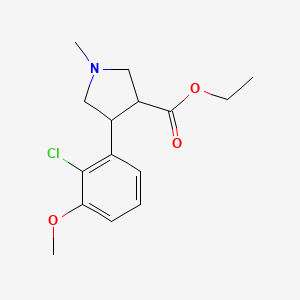
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
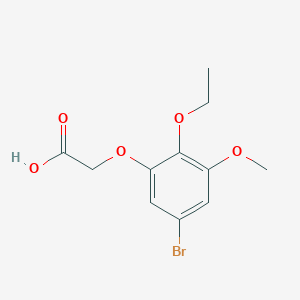
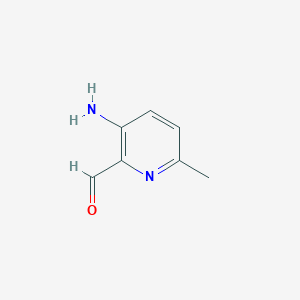
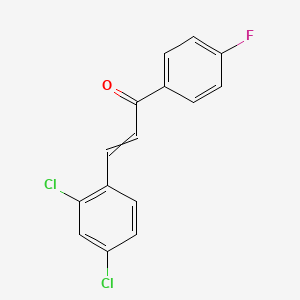
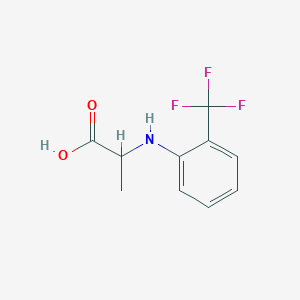
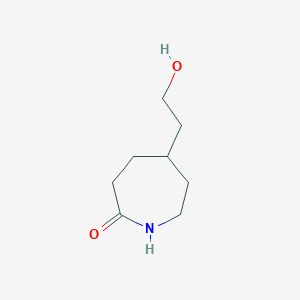
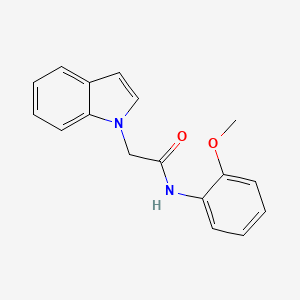

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)

